molecular formula C17H21N5O B2490954 1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1219844-50-4

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2490954
CAS No.: 1219844-50-4
M. Wt: 311.389
InChI Key: CRSZQACQJBWSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves several steps. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in tert-butyl alcohol at 120°C for 15 hours . The mixture is then extracted with toluene, treated with activated carbon, and filtered. The solvent is distilled off to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .

Comparison with Similar Compounds

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone can be compared with other pyridazinone derivatives such as 3-(2H)-pyridazinone and its analogs. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological profiles . The unique combination of the p-tolylamino and piperazinyl groups in this compound contributes to its distinct pharmacological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-13-3-5-15(6-4-13)18-16-7-8-17(20-19-16)22-11-9-21(10-12-22)14(2)23/h3-8H,9-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSZQACQJBWSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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